![molecular formula C4H6N4O2 B067106 N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide CAS No. 162969-65-5](/img/structure/B67106.png)
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide
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Overview
Description
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a useful research compound. Its molecular formula is C4H6N4O2 and its molecular weight is 142.12 g/mol. The purity is usually 95%.
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Biological Activity
N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique oxadiazole ring structure characterized by the presence of nitrogen and oxygen atoms. This structural configuration contributes to its reactivity and biological properties. The compound is particularly noted for its N-hydroxy group and carboximidamide moiety , which enhance its pharmacological potential.
Biological Activity
Research indicates that this compound exhibits significant anti-infective properties. It has been shown to inhibit the growth of various bacterial and viral strains. Notably, it acts as a sphingomyelin phosphodiesterase 1 inhibitor , which plays a crucial role in lipid metabolism and signaling pathways, particularly in cardiovascular health.
Antimicrobial Activity
The compound has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives of oxadiazoles, compounds containing the oxadiazole ring have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain derivatives exhibited antimicrobial activity that was 2–3 times stronger than the reference drug nalidixic acid .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets:
- Sphingomyelin Phosphodiesterase 1 Inhibition : This action regulates sphingolipid metabolism, which is vital for maintaining cellular functions and reducing lipid plaques in cardiovascular contexts.
- Inhibition of Bacterial Growth : The compound's ability to inhibit DNA gyrase—a key enzyme in bacterial DNA replication—suggests a potential mechanism for its antimicrobial effects .
Synthesis
The synthesis of this compound typically involves the reaction of 4-amino-N-hydroxy-1,2,5-oxadiazole with acetamide under elevated temperatures (approximately 180°C). This method focuses on optimizing yield and purity while maintaining the structural integrity necessary for biological activity.
Case Studies
Several studies have explored the biological activity of N'-hydroxy-5-methyl-1,2,4-oxadiazole derivatives:
- Antimicrobial Studies : A series of oxadiazole derivatives were tested against pathogenic bacteria. The most active compounds showed minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Applications
This compound holds promise in various fields:
- Medicinal Chemistry : Its potential as an anti-infective agent makes it a candidate for developing new antibiotics.
- Cardiovascular Therapeutics : As a sphingomyelin phosphodiesterase inhibitor, it may be beneficial in treating cardiovascular diseases by modulating lipid signaling pathways.
- Material Science : The compound can serve as a building block for synthesizing more complex heterocyclic compounds with specific chemical properties.
Scientific Research Applications
Anticancer Applications
The derivatives of 1,2,4-oxadiazoles, including N'-Hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide, have been investigated for their anticancer properties. Studies have shown that certain oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Inhibition of Carbonic Anhydrases
Recent research has highlighted the ability of 1,2,4-oxadiazole derivatives to selectively inhibit carbonic anhydrases (CAs), which are enzymes that play critical roles in tumor growth and metastasis. For instance:
- Compound 16a demonstrated a K_i value of 89 pM against hCA IX and 0.75 nM against hCA II, indicating potent inhibitory activity .
- Further evaluations revealed that these compounds showed selective cytotoxicity towards cancerous cell lines such as PANC-1 (pancreatic cancer) and SK-MEL-2 (melanoma), with IC50 values indicating effective dose-response relationships .
Antimicrobial Applications
This compound has also been explored for its antimicrobial properties. Its derivatives have demonstrated efficacy against multi-resistant bacterial strains.
Case Study: ND-421
One notable derivative, ND-421, has shown promise as a non-lactam bactericidal antibiotic:
- In vitro studies revealed it to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values consistently lower than 4 µg/mL across various strains .
- The compound exhibited synergistic effects when combined with other antibiotics such as oxacillin, enhancing its therapeutic potential against resistant strains .
Enzyme Inhibition
The compound's structural characteristics allow it to act as a selective inhibitor of carbonic anhydrase II through local application methods. This property is particularly relevant in ophthalmology:
- N-hydroxy derivatives have been identified as effective inhibitors capable of being administered via instillation into the eyes for local therapeutic effects .
Summary of Research Findings
The following table summarizes the key findings related to the applications of this compound:
Properties
IUPAC Name |
N'-hydroxy-5-methyl-1,2,4-oxadiazole-3-carboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(8-10-2)3(5)7-9/h9H,1H3,(H2,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYQAUPWRSUGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.